molecular formula C14H16F3NO2 B12233336 N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide

N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide

Cat. No.: B12233336
M. Wt: 287.28 g/mol
InChI Key: OHGOCAFTIAVDCS-UHFFFAOYSA-N
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Description

N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and properties It features a benzamide core with a trifluoromethyl group at the 3-position and a hydroxycyclohexyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 4-hydroxycyclohexylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The hydroxycyclohexyl group may facilitate binding to certain enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxycyclohexyl)benzamide: Lacks the trifluoromethyl group, which may affect its stability and bioactivity.

    4-hydroxy-N-(4-hydroxycyclohexyl)benzamide: Contains an additional hydroxy group, potentially altering its reactivity and interactions.

    4-amino-N-(4-hydroxycyclohexyl)benzamide: Features an amino group instead of the trifluoromethyl group, leading to different chemical properties and applications.

Uniqueness

N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the hydroxycyclohexyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)10-3-1-2-9(8-10)13(20)18-11-4-6-12(19)7-5-11/h1-3,8,11-12,19H,4-7H2,(H,18,20)

InChI Key

OHGOCAFTIAVDCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CC=C2)C(F)(F)F)O

Origin of Product

United States

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